Quinine hydrobromide

Catalog No.
S11253558
CAS No.
14358-44-2
M.F
C20H25BrN2O2
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinine hydrobromide

CAS Number

14358-44-2

Product Name

Quinine hydrobromide

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1

InChI Key

HDZGBIRSORQVNB-DSXUQNDKSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br

Quinine hydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its analgesic and antipyretic properties. The chemical structure of quinine hydrobromide is characterized by its complex molecular formula, which is C20_{20}H24_{24}N2_2O2_2 combined with hydrobromic acid, enhancing its solubility and bioavailability in medicinal applications .

Typical of alkaloids. These include:

  • Alkylation: Quinine can react with alkyl halides to form quaternary ammonium salts.
  • Oxidation: It can be oxidized to form quinone derivatives.
  • Hydrolysis: Under certain conditions, it may hydrolyze to yield different products, including hydroquinine.

These reactions are essential for developing derivatives with altered pharmacological properties .

Quinine hydrobromide exhibits significant biological activity primarily as an antimalarial agent. Its mechanism involves:

  • Inhibition of Heme Polymerization: Quinine interferes with the malaria parasite's ability to detoxify heme, leading to the accumulation of toxic heme within the parasite .
  • Antipyretic and Analgesic Effects: It also exhibits properties that reduce fever and alleviate pain, making it useful in treating conditions beyond malaria .
  • Cytotoxicity: Quinine has been shown to have cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .

The synthesis of quinine hydrobromide typically involves:

  • Extraction from Natural Sources: The primary method remains the extraction from cinchona bark, which contains a mixture of alkaloids including quinine.
  • Total Synthesis: Total synthetic routes have been developed, notably by Robert Woodward and William von Eggers Doering in 1944, which involved multiple steps to construct the quinine framework from simpler organic compounds .
  • Modification of Existing Compounds: Chemical modifications of existing quinine derivatives can yield quinine hydrobromide with improved solubility and bioavailability.

Quinine hydrobromide is primarily used in:

  • Antimalarial Treatment: It is effective against Plasmodium falciparum malaria, especially in cases resistant to other treatments like chloroquine .
  • Analgesics: Utilized for its pain-relieving properties in various medical conditions.
  • Research: Employed in studies related to photochemistry due to its fluorescence properties .

Quinine hydrobromide interacts with various biological systems:

  • Drug Interactions: It may interact with anticoagulants and other medications that affect platelet function, leading to increased risk of bleeding or thrombocytopenia .
  • Metabolic Pathways: The drug undergoes hepatic metabolism, which can be influenced by genetic factors affecting enzyme activity (e.g., cytochrome P450 enzymes) that metabolize quinine .

Quinine hydrobromide shares similarities with several other compounds, particularly other alkaloids derived from cinchona or related structures. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
QuinineC20_{20}H24_{24}N2_2O2_2Primary antimalarial agent
QuinidineC20_{20}H24_{24}N2_2O2_2 (isomer of quinine)Used as an antiarrhythmic drug
HydroquinineC20_{20}H25_{25}N2_2O2_2Less toxic than quinine, used for similar purposes
CinchonidineC19_{19}H22_{22}N2_2OExhibits similar biological activities
Quinine sulfateC20_{20}H24_{24}N2_2O2_2.H2_{2}SO4_4Commonly used form for oral administration

Quinine hydrobromide stands out due to its enhanced solubility and specific pharmacokinetic properties that make it suitable for intravenous administration in severe malaria cases .

The story of quinine hydrobromide begins with the cinchona tree (Cinchona officinalis and related species), native to the Andean highlands. Indigenous Quichuan communities historically used cinchona bark to treat febrile illnesses, though whether they specifically targeted malaria remains debated. Jesuit missionaries documented this practice as early as the 1630s, exporting the bark to Europe under the name Corticus peruvianus. By the 1640s, Roman apothecaries formulated powdered bark mixtures, laying the groundwork for systematic alkaloid extraction.

The isolation of quinine in 1820 marked a paradigm shift. Pelletier and Caventou’s use of acid-base extraction on Cinchona calisaya bark (“yellow bark”) yielded a crystalline alkaloid far more potent than earlier crude preparations. Their decision to forgo patenting the discovery accelerated its adoption across Europe, with quinine hydrobromide later emerging as a stable, water-soluble derivative. This period also saw the first clinical validations: between 1866 and 1868, a trial on 3,600 subjects confirmed quinine’s specificity against malarial fevers, cementing its status in pharmacopeias.

Significance of Quinine Hydrobromide in Chemical Research

Quinine hydrobromide’s molecular structure ($$C{20}H{25}BrN2O2$$) exemplifies the complexity of plant-derived alkaloids. Key features include:

Structural FeatureChemical Significance
Quinoline ring systemServes as a chromophore for UV-spectroscopic analysis and a scaffold for synthetic analogs
Methoxy group at C6’Influences antimalarial activity through electronic effects on the quinoline nucleus
Quinuclidine moietyIntroduces stereochemical complexity, with four defined stereocenters
Hydrobromide salt formationEnhances aqueous solubility (1g/0.8mL water) compared to free base (1g/1900mL)

The compound’s stereochemistry proved instrumental in early studies of enantiomerism. Pelletier and Caventou’s factory in Paris, established in 1820, pioneered large-scale alkaloid extraction, setting precedents for industrial pharmaceutical production. Modern applications leverage quinine hydrobromide’s fluorescence properties in analytical chemistry, particularly for chiral recognition in high-performance liquid chromatography.

Taxonomic Classification and Natural Sources

Quinine hydrobromide originates from the genus Cinchona (Rubiaceae), comprising 23 recognized species of evergreen trees and shrubs. Taxonomically significant species include:

  • Cinchona calisaya: Primary source of “yellow bark” rich in quinine (4-7% alkaloid content)
  • Cinchona ledgeriana: High-yielding hybrid cultivated in 19th-century Dutch Java plantations
  • Cinchona pubescens: Lower quinine content but broader ecological tolerance

The genus thrives in Andean cloud forests at 1,500–3,000m elevation, with leaves exhibiting heterostyly—a morphological adaptation to cross-pollination. Alkaloid biosynthesis occurs primarily in the trunk’s inner bark, where the enzyme strictosidine synthase catalyzes the condensation of tryptamine and secologanin into the precursor strictosidine.

Table 1: Alkaloid Composition of Cinchona Species

SpeciesQuinine (%)Quinidine (%)Cinchonine (%)Cinchonidine (%)
C. calisaya4.2–7.10.8–1.50.3–0.70.5–1.1
C. ledgeriana5.8–8.31.2–2.00.2–0.50.4–0.9
C. pubescens1.9–3.40.4–0.91.1–1.80.9–1.4

Data adapted from phytochemical analyses of wild specimens.

The hydrobromide salt is not naturally occurring but derives from reacting quinine free base with hydrobromic acid. This process, first optimized in the 1850s, increases bioavailability by overcoming quinine’s limited solubility in aqueous media. Contemporary extraction protocols involve supercritical CO₂ to isolate quinine with >98% purity before salt formation.

Molecular Structure and Formula

Quinine hydrobromide is a crystalline solid with the molecular formula C20H25BrN2O2, derived from the protonation of quinine’s tertiary amine group by hydrobromic acid [1] [2]. The base structure consists of a quinoline moiety linked to a quinuclidine system via a methoxy-substituted hydroxymethyl bridge (Figure 1). X-ray crystallography confirms the presence of a bromide counterion stabilized by ionic interactions with the protonated quinuclidine nitrogen [3].

Table 1: Molecular parameters of quinine hydrobromide

PropertyValue
Molecular weight405.33 g/mol [2]
Formula unitsMonobasic (1:1 salt)
Anion contributionBr⁻ (79.90 g/mol)

The monohydrate form (C20H27BrN2O3) incorporates a water molecule within its lattice, increasing the molecular weight to 423.3 g/mol [3]. This hydration alters crystallinity but preserves the core stereochemistry.

Stereochemical Configuration and Isomerism

The molecule contains four stereocenters at positions C3 (quinoline), C4 (quinoline), C8 (quinuclidine), and C9 (hydroxymethyl bridge), yielding a specific 8α,9R configuration [1] [4]. The IUPAC name R-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrobromide reflects this stereodescriptor set [1].

Key stereochemical features include:

  • C8-C9 trans-decalin geometry: Stabilizes the quinuclidine ring in a chair conformation.
  • Axial methoxy group: The 6-methoxy substituent on the quinoline ring occupies an axial position, influencing π-π stacking interactions [4].
  • Vinyl group orientation: The C5 ethenyl group in the quinuclidine ring adopts an equatorial orientation, minimizing steric strain [1].

Enantiomeric purity is critical, as the synthetic analog quinidine (8S,9S) lacks antimalarial activity due to divergent receptor binding [4].

Chemical Nomenclature and Identification Systems

Quinine hydrobromide is systematically identified through multiple nomenclature and registry systems:

IUPAC Name
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrobromide [1].

Registry Identifiers

  • CAS: 549-49-5 (anhydrous); 14358-44-2 (unspecified hydrate) [1] [2]
  • EC Number: 208-967-2 [1]
  • UNII: VWF36Q4G6V [1]
  • ChEMBL: CHEMBL2146105 [1]

Line Notation

  • SMILES: [H]C@@(C1=C2C=CC(=O)C=C2)N3CC@@HC@HC4)[C@@H]5C=CC(=NC6=CC=CC=C65)OC.Br [1]
  • InChIKey: HDZGBIRSORQVNB-DSXUQNDKSA-N [1]

Structural Comparison with Other Quinine Salts

The bromide anion distinguishes quinine hydrobromide from common salts like quinine sulfate (C40H50N4O8S) and quinine dihydrochloride (C20H26Cl2N2O2) [5] [6].

Table 2: Comparative analysis of quinine salts

ParameterHydrobromideDihydrochloride [5]Sulfate [6]
Molecular weight405.33 g/mol397.34 g/mol783.93 g/mol
Anion mass79.90 g/mol (Br⁻)70.90 g/mol (2Cl⁻)96.06 g/mol (SO₄²⁻)
Crystal waterMonohydrate [3]AnhydrousDihydrate
Melting pointNot reported175°C (dec.) [5]237°C [6]

The bromide’s larger ionic radius (1.96 Å vs. 1.81 Å for Cl⁻) reduces lattice energy, potentially enhancing solubility in polar solvents compared to chloride salts [2]. However, the sulfate form’s divalent anion enables stronger ionic cross-linking, increasing thermal stability [6].

Quinine hydrobromide exists as a crystalline solid at room temperature [1] [2]. The compound typically appears as yellow prisms [1] or white to pale yellow crystals [1]. The physical appearance is characterized by its crystalline structure with defined geometric forms, consistent with the formation of stable crystal lattices typical of organic hydrohalide salts [3].

The compound demonstrates consistent physical properties across different preparations, maintaining its solid state under standard atmospheric conditions [4]. The crystalline morphology of quinine hydrobromide contributes to its stability and handling characteristics in both laboratory and industrial applications [5] [3].

Solubility Parameters in Various Solvents

Quinine hydrobromide exhibits enhanced solubility compared to the free base form of quinine due to the formation of the hydrobromide salt [6]. The compound demonstrates moderate water solubility [2] [7], with the hydrobromic acid component significantly improving aqueous dissolution characteristics compared to the parent quinine alkaloid [8].

The solubility profile in organic solvents follows typical patterns for alkaloid salts. The compound is soluble in dimethyl sulfoxide [7] and shows compatibility with ethanol-based systems [2] [9]. Research indicates that quinine alkaloids are generally highly soluble in organic solvents while maintaining sparingly soluble characteristics in aqueous systems [8].

Specific solubility enhancement mechanisms involve the ionic interaction between the protonated quinine base and the bromide counterion, which facilitates solvation in polar media [10]. The presence of the hydrobromide salt form increases the overall polarity of the compound, improving its interaction with polar solvents [6].

Solvent TypeSolubility Characteristics
WaterModerate solubility [2] [7]
Dimethyl sulfoxideSoluble [7]
EthanolCompatible [2] [9]
Organic solventsVariable, generally enhanced compared to free base [8]

Melting and Boiling Points

The melting point of quinine hydrobromide is consistently reported as 81-82°C [1] [2] [11]. This relatively narrow temperature range indicates high purity and consistent chemical composition across different preparations [12]. The melting point represents the temperature at which the crystalline structure transitions to liquid phase under standard atmospheric pressure conditions [2].

The boiling point of quinine hydrobromide is reported as 495.9°C at 760 millimeters of mercury [2] [11]. This high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities and ionic interactions between the hydrobromide components [2].

Thermal PropertyValueConditions
Melting Point81-82°C [1] [2] [11]Standard atmospheric pressure
Boiling Point495.9°C [2] [11]760 mmHg

The flash point is documented as 253.7°C [2] [11], indicating the minimum temperature at which the compound can form an ignitable mixture with air under standard conditions [2].

Density and Other Physical Constants

The density of quinine hydrobromide is reported as 1.21 grams per cubic centimeter [2] [11]. This density value indicates a relatively compact molecular arrangement in the solid state, consistent with the crystalline structure of the hydrobromide salt [2].

Additional physical constants provide comprehensive characterization of the compound:

  • Molecular weight: 405.33 grams per mole [1] [13] [11]
  • Exact mass: 404.11 atomic mass units [2]
  • LogP value: 4.069 [2], indicating moderate lipophilicity characteristics

The vapor pressure characteristics show extremely low volatility, with values reported as 1.19 × 10⁻¹⁰ millimeters of mercury at 25°C [14]. This low vapor pressure confirms the compound's stability under normal atmospheric conditions and indicates minimal tendency for sublimation or evaporation [14].

Physical ConstantValueUnits
Density1.21 [2] [11]g/cm³
Molecular Weight405.33 [1] [13] [11]g/mol
LogP4.069 [2]-
Vapor Pressure1.19 × 10⁻¹⁰ [14]mmHg at 25°C

pH Behavior and Acid-Base Properties

Quinine hydrobromide demonstrates characteristic acid-base properties consistent with its structure as a protonated alkaloid salt [6]. The compound contains two basic nitrogen centers with different pKa values: the quinuclidine nitrogen with a pKa of approximately 8.5 and the quinoline nitrogen with a pKa of approximately 4.2 [6].

The pH-dependent ionization behavior significantly influences the compound's solubility and biological activity [6]. The hydrobromide salt formation involves protonation of the more basic quinuclidine nitrogen, resulting in enhanced aqueous solubility compared to the free base [10].

In aqueous solution, quinine hydrobromide acts as a weak acid due to the protonated quaternary ammonium center, contributing to solution pH characteristics [6]. The compound's buffering capacity is limited compared to dedicated buffering systems, but it can influence local pH environments in biological systems [15].

Nitrogen CenterpKa ValueIonization Characteristics
Quinuclidine N~8.5 [6]Primary basic site
Quinoline N~4.2 [6]Secondary basic site

The acid-base equilibrium involves multiple protonation states, with the hydrobromide form representing the monoprotonated species at the more basic quinuclidine nitrogen [6]. This selective protonation pattern influences the compound's pharmacological and chemical properties [16].

Stability Under Various Environmental Conditions

Quinine hydrobromide demonstrates good stability under controlled storage conditions [4]. The compound maintains chemical integrity when stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years [4]. These storage requirements reflect the compound's sensitivity to elevated temperatures and moisture [4].

Solution stability is more limited, with prepared solutions recommended for use within 1 month when stored in tightly sealed containers [4]. The compound shows sensitivity to repeated freeze-thaw cycles, which can compromise chemical stability [4].

Light sensitivity is a notable characteristic, with the compound showing gradual color change to brown upon light exposure [17]. This photosensitivity requires storage in dark conditions to maintain chemical stability and prevent degradation [18] [17].

Environmental stability testing under International Council for Harmonisation conditions demonstrates satisfactory performance under long-term storage at 25°C with 60% relative humidity and accelerated conditions at 40°C with 75% relative humidity [18]. Stress testing reveals acceptable stability against acid hydrolysis and oxidation conditions [18].

Storage ConditionStability DurationSpecial Requirements
Powder at -20°C3 years [4]Dark storage
Powder at 4°C2 years [4]Dark storage
Solution at -80°C6 months [4]Sealed containers
Solution at -20°C1 month [4]Avoid freeze-thaw cycles

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

404.10994 g/mol

Monoisotopic Mass

404.10994 g/mol

Heavy Atom Count

25

UNII

VWF36Q4G6V

Related CAS

549-47-3

Dates

Last modified: 08-08-2024

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